molecular formula C12H12N2O B8693271 4-Methyl-3-(pyridin-3-yloxy)benzenamine

4-Methyl-3-(pyridin-3-yloxy)benzenamine

Cat. No. B8693271
M. Wt: 200.24 g/mol
InChI Key: VLWLMFRVVVYYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(pyridin-3-yloxy)benzenamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(pyridin-3-yloxy)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(pyridin-3-yloxy)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-3-(pyridin-3-yloxy)benzenamine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-3-pyridin-3-yloxyaniline

InChI

InChI=1S/C12H12N2O/c1-9-4-5-10(13)7-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3

InChI Key

VLWLMFRVVVYYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(2-methyl-5-nitrophenoxy)pyridine (80 mg, 0.35 mmol) and 10% Pd/C (50% wet, 165 mg, 0.08 mmol) in methanol (4 mL) was treated with formic acid (89%, 1 mL, 35 mmol) and the resultant solution was stirred at RT. After 1 h, the reaction mixture was filtered through Celite®, and the filter cake was washed with methanol. The filtrates were concentrated in vacuo, diluted with 40 mL of a pH 12 aqueous solution and extracted with ethyl acetate (3×25 mL). The extracts were dried (Na2SO4) and concentrated in vacuo to provide 4-methyl-3-(pyridin-3-yloxy)benzenamine (58 mg, 83% yield). 1H NMR (400 MHz, CDCl3) δ 8.36 (m, 2H), 8.32 (dd, J=4.6, 1.4 Hz, 1H), 7.26-7.18 (m, 3H), 7.05 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.8, 2.4 Hz, 1H), 6.29 (d, J=2.4 Hz, 1H), 2.11 (s, 3H); MS (ESI) m/z: 201.0 (M+H+).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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